molecular formula C19H24N2O2 B5021128 (2,5-DIMETHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE

(2,5-DIMETHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5021128
M. Wt: 312.4 g/mol
InChI Key: VSQXUYJGTSFGSA-UHFFFAOYSA-N
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Description

(2,5-DIMETHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with dimethyl groups and a piperazine ring substituted with a phenethyl group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of 2,5-dimethylfuran with 4-phenethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

    Oxidation: Formation of 2,5-dimethylfuran-3-one.

    Reduction: Formation of (2,5-dimethyl-3-furyl)(4-phenethylpiperazino)methanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

(2,5-DIMETHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-DIMETHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethyl-3-furyl)(4-phenylpiperazino)methanone
  • (2,5-Dimethyl-3-furyl)(4-benzylpiperazino)methanone

Uniqueness

(2,5-DIMETHYL-3-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring and a piperazine ring with a phenethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-15-14-18(16(2)23-15)19(22)21-12-10-20(11-13-21)9-8-17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXUYJGTSFGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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